2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.10 g/mol . This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a pyrazole ring, making it a unique and interesting molecule for various scientific research applications.
Mechanism of Action
, which is a class of compounds that “2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid” belongs to, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific effects depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate iodinated precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopropyl-4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-(3-Cyclopropyl-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 2-(3-Cyclopropyl-4-fluoro-1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens .
Properties
IUPAC Name |
2-(3-cyclopropyl-4-iodopyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c1-5(9(13)14)12-4-7(10)8(11-12)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCWOSFDITBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C2CC2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-54-6 |
Source
|
Record name | 2-(3-cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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